molecular formula C15H14N2O2 B12089895 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12089895
M. Wt: 254.28 g/mol
InChI Key: ACRQWIQDRXEJSJ-UHFFFAOYSA-N
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Description

1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group at the first position, a methoxy group at the sixth position, and a benzo[d]imidazol-2(3H)-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with benzyl chloride and methoxybenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate cyclization and formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the specific positioning of the benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both groups can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-benzyl-5-methoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C15H14N2O2/c1-19-12-7-8-13-14(9-12)17(15(18)16-13)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)

InChI Key

ACRQWIQDRXEJSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)N2CC3=CC=CC=C3

Origin of Product

United States

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